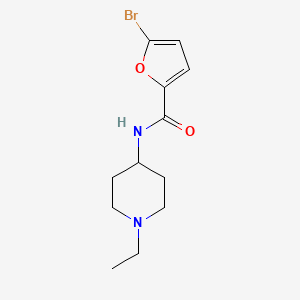

![molecular formula C22H23N3OS B4577974 4-{2-[3-(4-甲苯基)-1-苯基-1H-吡唑-4-基]乙硫酰}吗啉](/img/structure/B4577974.png)

4-{2-[3-(4-甲苯基)-1-苯基-1H-吡唑-4-基]乙硫酰}吗啉

描述

The focus of the study is on a complex pyrazole derivative, incorporating a morpholine ring and a methylphenyl group, indicative of potential pharmacological activities or unique chemical properties. The molecule's design is likely aimed at exploring interactions with biological targets or investigating new chemical reactivities.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. Techniques such as nucleophilic substitution, condensation reactions, and perhaps palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira couplings) could be involved in introducing the various functional groups and assembling the final structure.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's exact structure, including the configuration of its stereo-centers and the conformation of flexible parts like the morpholine ring.

Chemical Reactions and Properties

Compounds featuring both a pyrazole and a morpholine moiety could participate in a variety of chemical reactions. They might exhibit nucleophilic sites at the nitrogen atoms, electrophilic sites at the carbonyl or thioether functionalities, and potentially undergo oxidation or reduction reactions depending on the chemical environment.

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point would depend on the compound's overall polarity, molecular weight, and the presence of functional groups capable of forming hydrogen bonds. The morpholine ring could enhance solubility in water and polar solvents, while the aromatic parts might favor solubility in organic solvents.

Chemical Properties Analysis

Chemically, the presence of both electron-donating (morpholine) and electron-withdrawing groups (phenyl, pyrazole) within the molecule could result in interesting reactivity patterns, affecting its acidity/basicity, reactivity towards nucleophiles/electrophiles, and potential for forming coordination complexes with metals.

Unfortunately, without direct studies on "4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine," these sections could only be speculated based on common chemical principles and the functional groups present in the molecule. For compounds with such specificity, experimental data from synthetic organic chemistry and analytical techniques would be essential for a comprehensive understanding.

For detailed studies and experimental findings on similar compounds, refer to these research articles:

- Synthesis and characterization studies provide insights into the methodologies used to construct complex molecules and their structural elucidation (Mamatha S.V et al., 2019).

- QSAR analysis of derivatives explores the relationship between molecular structure and biological activity, offering a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

科学研究应用

合成和表征

- 衍生物的有效合成:Prajapati 等人 (2015) 的一项研究详细介绍了一种使用多组分反应创建新型 1,4-二氢吡啶衍生物的有效一锅合成方法。这种方法突出了含吡唑和吗啉化合物的合成多功能性,提出了一种可能适用于合成所述化合物的合成方法 (Prajapati、Senjani 和 Naliapara,2015)。

生物活性

- 抗寄生虫活性:Kuettel 等人 (2007) 合成了一系列新的 4-[5-(4-苯氧基苯基)-2H-吡唑-3-基]吗啉衍生物,并在体外对各种寄生虫进行了检测,显示出对血期 T. b. rhodesiense 中等至非常好的活性。这项研究表明,吗啉衍生物可以是有效的抗寄生虫剂,这可以扩展到目标化合物 (Kuettel、Zambon、Kaiser、Brun、Scapozza 和 Perozzo,2007)。

分子对接和抗菌活性

- 分子对接和抗菌活性:Khumar、Ezhilarasi 和 Prabha (2018) 对新型合成的吡唑衍生物(包括含吗啉基团的衍生物)进行了研究,涉及分子对接以评估与细菌蛋白的相互作用。这项研究证明了此类化合物用于开发新型抗菌剂的潜力 (Khumar、Ezhilarasi 和 Prabha,2018)。

抗氧化剂设计中的 QSAR 分析

- 衍生物的 QSAR 分析:Drapak 等人 (2019) 進行的一項研究重點是對結構相似的衍生物進行 QSAR 分析,旨在確定影響抗氧化活性的分子參數。这项研究为设计新的潜在抗氧化剂提供了理论基础,与含有吗啉和吡唑结构的化合物相关 (Drapak、Zimenkovsky、Perekhoda、Yeromina、Lipakova、Demchuk 和 Rakhimova,2019)。

合成途径和表征

- 新型合成途径:Aljohani 等人 (2019) 开发了一种有效的微波辅助合成途径,用于 4-羟基苯乙酮衍生物(包括吗啉)的曼尼希碱。这项研究说明了创新的合成方法的潜力,这些方法可以适用于相关化合物 (Aljohani、Said、Lentz、Basar、Albar、Alraqa 和 Ali,2019)。

属性

IUPAC Name |

2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-17-7-9-18(10-8-17)22-19(15-21(27)24-11-13-26-14-12-24)16-25(23-22)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFUTDBSVOXLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CC(=S)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333548 | |

| Record name | 2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

882216-74-2 | |

| Record name | 2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)

![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)

![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)

![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)